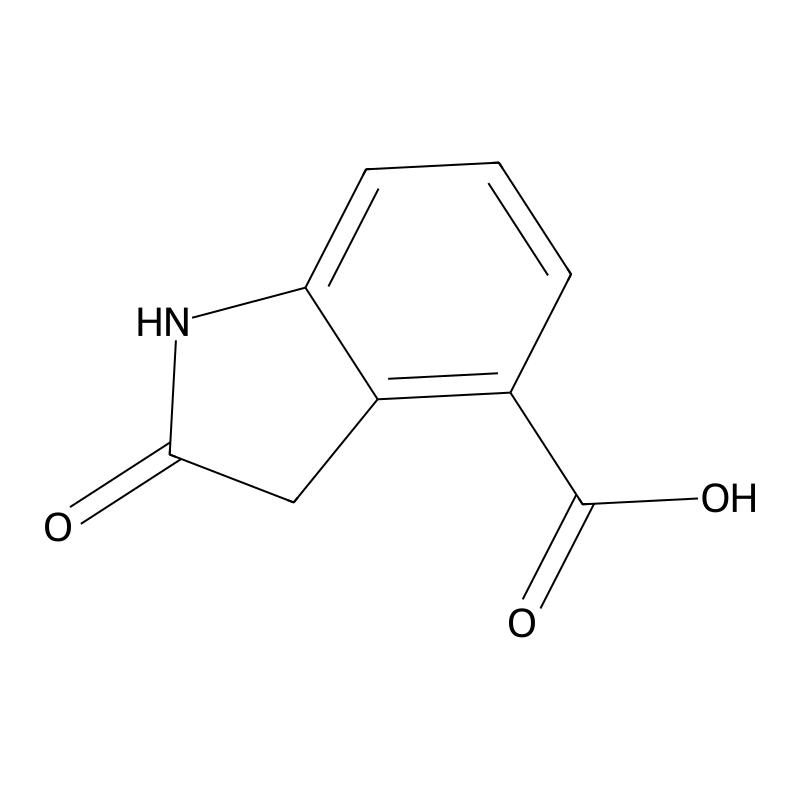

2-Oxoindoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antitumor Agents

Scientific Field: Medicinal Chemistry, Oncology

Application Summary: 2-Oxoindoline-based acetohydrazides have been designed and synthesized as antitumor agents.

Methods of Application: The compounds were synthesized through a series of chemical reactions and then evaluated for their cytotoxicity toward the cancer cell lines.

Results: Six compounds exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound.

Antibacterial and Antioxidant Agents

Scientific Field: Medicinal Chemistry, Microbiology

Application Summary: A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized and evaluated for their antibacterial and antioxidant activities.

Methods of Application: The compounds were synthesized through a series of chemical reactions, including Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions.

Results: Seven of the synthetic compounds showed

Antibacterial and Antioxidant Agents

Results: Seven of the synthetic compounds showed good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment.

Production of Polymers and Biopolymers

Scientific Field: Polymer Chemistry, Materials Science

Application Summary: Carboxylic acids are used in the production of polymers and biopolymers.

Methods of Application: The specific methods of application can vary widely depending on the type of polymer or biopolymer being produced.

Production of Coatings and Adhesives

Scientific Field: Materials Science, Industrial Chemistry

Application Summary: Carboxylic acids are used in the production of coatings and adhesives.

Methods of Application: The specific methods of application can vary widely depending on the type of coating or adhesive being produced.

2-Oxoindoline-4-carboxylic acid is a heterocyclic organic compound belonging to the indole family. It features a fused ring system comprising a benzene ring and a pyrrole ring, characterized by a carboxylic acid group at the fourth position and a ketone group at the second position. This unique structure contributes to its diverse reactivity and biological activities, making it a significant compound in medicinal chemistry and organic synthesis .

- Oxidation: Can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: The ketone group can be reduced to an alcohol, yielding 2-hydroxyindoline-4-carboxylic acid, typically using sodium borohydride or lithium aluminum hydride.

- Esterification: The carboxylic acid group reacts with alcohols to form esters.

- Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, leading to the formation of simpler compounds.

2-Oxoindoline-4-carboxylic acid exhibits notable biological activities, particularly in the fields of oncology and microbiology. It has shown potential as an anticancer agent by inducing apoptosis in cancer cells through the activation of specific signaling pathways. Additionally, it has demonstrated antimicrobial properties, making it a candidate for further research in drug development.

Mechanism of Action

The compound primarily targets RNA-dependent RNA polymerase activity in dengue virus, inhibiting viral replication. It also affects apoptotic pathways, suggesting its dual role in both antiviral and anticancer therapies.

The synthesis of 2-Oxoindoline-4-carboxylic acid typically involves:

- Cyclization of Isatin: One common method is the reaction of isatin with malonic acid in the presence of a base, followed by decarboxylation.

- Indole Derivatives: Another approach utilizes indole-2-carboxylic acid derivatives that undergo cyclization under acidic or basic conditions to yield the desired product.

Industrial production may involve optimized reaction conditions and techniques such as continuous flow reactors to enhance yield and purity.

This compound finds applications across various fields:

- Medicinal Chemistry: Used as a building block for synthesizing novel antitumor agents and enzyme inhibitors.

- Biological Research: Serves as a probe for studying biological pathways and enzyme interactions.

- Industrial Chemistry: Employed in the production of dyes, pigments, coatings, and adhesives due to its reactive functional groups.

Research indicates that 2-Oxoindoline-4-carboxylic acid interacts with several enzymes involved in metabolic pathways. These interactions can modulate enzyme activity, influencing cellular metabolism and providing insights into potential therapeutic applications. Studies have shown that it can form complexes with proteins, affecting their structure and function.

Several compounds share structural similarities with 2-Oxoindoline-4-carboxylic acid. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Indole-2-carboxylic acid | Lacks ketone group; simpler structure | Less versatile due to lack of additional functional groups |

| Isatin | Contains a carbonyl group but no carboxylic acid | Different reactivity profile due to absence of carboxylic acid |

| 2-Hydroxyindoline-4-carboxylic acid | Hydroxyl group replaces ketone; retains carboxylic acid | Exhibits different biological activities due to hydroxyl presence |

2-Oxoindoline-4-carboxylic acid is unique due to its combination of both a ketone and a carboxylic acid group, enhancing its reactivity and potential applications compared to these similar compounds.

The classical approach to 2-oxoindoline-4-carboxylic acid synthesis predominantly relies on oxidative transformation of indole precursors, representing one of the most established methodologies in the field [1]. The fundamental strategy involves the selective oxidation of the electron-rich indole nucleus, followed by strategic functionalization to introduce the carboxylic acid moiety at the 4-position.

Traditional methodologies often employ Lewis acid catalyzed cyclization of alpha-haloacetanilides as the foundation for oxindole formation [1]. However, these approaches typically suffer from harsh acidic conditions that result in low yields, often below 10 percent, due to the strongly acidic transformation conditions required [1]. An alternative approach utilizes azasulfonium salt intermediacy under relatively mild conditions, where ethyl 4-aminobenzoate is sequentially treated with tert-butyl hypochlorite, ethyl(methylthio) acetate, and triethylamine, followed by dilute hydrochloric acid treatment [1]. This methodology delivers substituted 3-methylthiooxindole in 75 percent yield, which can be subsequently converted to the target oxindole through reductive desulfurization using Raney nickel, affording the desired product in 85 percent yield [1].

The synthesis of indole-2-carboxylic acid derivatives has been accomplished using nitrotoluene and diethyl oxalate as primary starting materials under ferrous hydroxide catalysis [2]. This methodology involves condensation and atmospheric distillation procedures, followed by hydrazine hydrate reduction to deliver the corresponding indole-2-carboxylic acid [2]. The approach demonstrates several advantageous features including readily available starting materials, cost-effective catalysts, mild reaction conditions, simple post-reaction processing, and high chemical yields [2].

Optimization Studies and Reaction Parameters

Classical synthetic routes have undergone extensive optimization studies to improve yields and selectivity. Recent investigations have demonstrated that the combination of copper acetate catalyst with hexafluoroisopropanol as solvent provides optimal conditions for intermolecular dimerization reactions of 2-alkynyl aniline compounds [3]. The reaction proceeds efficiently at temperatures ranging from 60 to 100 degrees Celsius under oxygen-containing atmospheres, with catalyst loading ratios of 1:0.025 to 0.1 molar equivalents relative to the substrate [3].

The development of one-pot procedures has emerged as a significant advancement in classical synthesis strategies. A notable example involves the palladium-catalyzed cyclization of 2-bromophenethylamines followed by palladium-catalyzed nitrogen-arylation of the resulting indoles [4]. Optimization studies revealed that cyclization requires temperatures of 200 degrees Celsius for complete conversion to indoles, while lower temperatures of 140 degrees Celsius exclusively produce indoline derivatives [4]. Subsequent arylation of the indole products utilizes the same catalytic system at 180 degrees Celsius [4].

Catalytic Asymmetric Synthesis Strategies

The field of catalytic asymmetric synthesis for oxoindoline derivatives has witnessed remarkable progress, with multiple catalytic systems demonstrating exceptional enantioselectivity and broad substrate scope [5] [6] [7]. Modern asymmetric catalytic strategies encompass various methodologies including enamine-iminium catalysis, Brønsted acid-base catalysis, and hypervalent iodine catalysis.

Enamine-Iminium Catalytic Systems

Enamine-iminium catalysis has emerged as a powerful tool for asymmetric oxindole synthesis, particularly when combined with photoredox and hydrogen atom transfer catalysis [5]. Multi-catalytic strategies incorporating organocatalysis, photocatalysis, and hydrogen atom transfer catalysis have been successfully employed to synthesize alpha-chiral bicyclo[1.1.1]pentanes, which serve as important bioisosteres for 1,4-disubstituted arenes, alkynes, and tert-butyl groups [5]. These reactions achieve yields ranging from 29 to 99 percent with enantiomeric excesses of 64 to 98 percent [5].

The implementation of Jørgensen-Hayashi catalyst systems in combination with iridium photocatalysts and hydrogen atom transfer catalysts has proven essential for obtaining high yields and enantioselectivities [5]. The resulting alpha-chiral products can be further derivatized into carboxylic acids, secondary amines, secondary alcohols, and homologated to alkynes without erosion of enantiomeric purity [5].

Bifunctional Catalyst Systems

Bifunctional quinoline-squaramide catalysts have demonstrated exceptional utility in the catalytic asymmetric synthesis of complex oxindole derivatives [5]. These systems enable the formation of 5,7-dihydrobenzo[c,e]oxepines bearing two stereogenic centers, as well as dibenzocycloheptanes bearing three stereogenic centers [5]. The bifunctional catalyst design incorporates two different reaction sites positioned at the ortho positions of the biaryl ring system [5].

Optimization studies have identified specific catalyst variations for different reaction pathways. For domino 1,4/1,2-addition reactions yielding dibenzocycloheptanes, bifunctional Brønsted base catalysts provide yields of 28 to 98 percent with enantiomeric excesses of 93 to 97 percent and diastereomeric ratios exceeding 20:1 [5]. Alternative catalyst modifications enable tandem 1,2/oxa-Michael addition reactions, affording oxepines in yields of 8 to 94 percent with enantiomeric excesses of 83 to 97 percent [5].

Direct Asymmetric Aldol Reactions

Direct asymmetric synthesis of delta-hydroxy-beta-ketoesters has been accomplished through regio- and enantioselective aldol reactions of beta-ketoesters with isatins, catalyzed by cinchona alkaloid thiourea derivatives [6]. These reactions demonstrate remarkable regioselectivity, with carbon-carbon bond formation occurring exclusively at the gamma-position of the beta-ketoesters [6]. Mechanistic investigations, including reaction progress monitoring and product stability analyses, indicate that gamma-position reaction products are formed kinetically [6].

Palladium-Catalyzed Asymmetric Hydrogenation

Facile synthesis of chiral indolines has been achieved through asymmetric hydrogenation of in situ generated indoles [7]. This methodology employs a concise and enantioselective procedure involving intramolecular condensation, deprotection, and palladium-catalyzed asymmetric hydrogenation in a one-pot process, achieving enantiomeric excesses up to 96 percent [7]. The role of strong Brønsted acids proves crucial in both indole formation and the asymmetric hydrogenation process [7].

Advanced Asymmetric Strategies

Recent developments in asymmetric catalysis have introduced novel approaches for oxindole synthesis. Enantioselective de novo construction of 3-oxindoles starting from simple arylamines and 2,3-diketoesters has been reported [8]. This methodology involves an enantioselectively intermolecular direct [3 + 2] annulation reaction, where pi-pi interactions play a pivotal role in the enantioselectivity-determining process [8]. The subsequent concerted [9] [10]-ester migration provides chiral 3-oxindoles in good to excellent yields with excellent enantioselectivity [8].

Palladium-Mediated Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of indole and oxindole derivatives, providing unprecedented access to complex molecular architectures through carbon-carbon and carbon-nitrogen bond formation [11] [12] [13]. These methodologies leverage the unique reactivity patterns of palladium complexes to enable efficient heterocycle construction from readily available precursors.

Fundamental Principles of Palladium Cross-Coupling

The principle of palladium-catalyzed cross-coupling reactions involves the assembly of two molecules on the metal center through the formation of metal-carbon bonds, bringing the carbon atoms bound to palladium into close proximity for subsequent coupling [12]. The catalytic cycle typically begins with oxidative addition of the organic halide to palladium(0), generating an organopalladium complex, followed by transmetalation with the nucleophilic coupling partner and reductive elimination to form the carbon-carbon bond while regenerating the palladium(0) catalyst [12].

Carbon-Hydrogen Activation Strategies

Palladium-catalyzed carbon-hydrogen activation has emerged as a powerful tool for indoline synthesis, offering advantages over traditional cross-coupling approaches by utilizing less functionalized starting materials [13]. The methodology encompasses both intramolecular and multi-component construction approaches, each providing access to different substitution patterns and structural motifs [13].

Intramolecular carbon-hydrogen bond amination represents one of the most successful applications of this strategy. The synthesis of carbazoles from N-acetyl 2-aminobiphenyl starting materials demonstrates the potential of this approach [13]. Initial mechanistic proposals involved electrophilic palladation pathways, but subsequent investigations revealed that substrates with electron-deficient substituents para to the carbon-nitrogen bond forming site performed better than those with electron-rich substituents, suggesting alternative mechanisms such as Heck- or Wacker-type cyclization pathways [13].

Optimization of Reaction Conditions

Systematic optimization studies have identified key parameters for successful palladium-catalyzed indoline synthesis. The combination of copper acetate, benzoquinone, and acetonitrile provides optimal conditions for carbon-hydrogen activation and cross-coupling reactions [11]. Benzoquinine serves multiple roles in these transformations, functioning not only as an oxidant for palladium(0) and promoter for carbon-carbon bond formation but also as a promoter for carbon-hydrogen activation [11].

Table 1: Optimization Parameters for Palladium-Catalyzed Indoline Synthesis

| Parameter | Optimal Conditions | Yield Range (%) | Reference |

|---|---|---|---|

| Temperature | 120-200°C | 65-90 | [13] |

| Solvent | CH₃CN, Acetone | 70-95 | [11] |

| Oxidant | Benzoquinone | 80-92 | [11] |

| Base | Li⁺O⁻tBu, Et₃N | 75-88 | [14] |

| Catalyst Loading | 1-15 mol% | 60-90 | [14] |

Multi-Component Coupling Strategies

Multi-component palladium-catalyzed reactions provide efficient access to complex indoline structures in a single operation. The carboxylic acid-promoted aerobic catalytic system represents a significant advancement in this area, enabling single-step synthesis of indoles from simple anilines and ketones [15]. This versatile system features broad substrate scope and utilizes ambient oxygen as an oxidant, making it convenient and economical for both laboratory and industrial applications [15].

The reaction mechanism involves carboxylic acid-assisted condensation of substrates as the rate-determining step, rather than functionalization of aryl carbon-hydrogen bonds [15]. Computational studies based on density functional theory suggest that the pathway proceeds through imine intermediates, with the in situ formed imine participating in ligand exchange and subsequent carbopalladation [15].

Palladium/Norbornene Cooperative Catalysis

The palladium/norbornene cooperative catalysis system, also known as Catellani-type reactions, has been established as an effective tool for vicinal difunctionalization of aryl halides and their ortho carbon-hydrogen bonds [13]. In this dual catalyst system, norbornene acts as a catalytic directing group, enabling carbon-hydrogen activation at the arene ortho position and forming the key aryl-norbornyl palladacycle intermediate [13].

The first example of indole synthesis using this methodology was reported by Lautens, where 2H-azirines were used to prepare indoles in a single step from aryl iodides [13]. The mechanism involves oxidative addition of the aryl-norbornyl palladacycle intermediate into the azirine carbon-nitrogen single bond, followed by carbon-carbon reductive elimination at the arene ortho position [13].

Oxidative Cross-Coupling Methodologies

Novel oxidative cross-coupling reactions have been developed for the synthesis of alpha-aryl alpha-amino ketones using palladium catalysts [16]. These transformations utilize tetraphenylphosphonium tetrafluoroborate as an oxidant and achieve direct carbon-hydrogen oxidation of alpha-aminocarbonyl compounds with subsequent arylation [16]. The mild reaction conditions accommodate a broad reaction scope and deliver desired alpha-aryl alpha-amino ketones in moderate to excellent yields [16].

Green Chemistry Protocols for Sustainable Production

The development of environmentally benign synthetic methodologies for 2-oxoindoline-4-carboxylic acid has gained significant momentum, driven by the increasing demand for sustainable chemical processes and reduced environmental impact [17] [18] [19] [20]. Green chemistry protocols emphasize waste prevention, reduced hazardous chemical usage, and sustainable catalytic systems.

Water-Based Synthetic Methodologies

Water has emerged as an ideal solvent for environmentally friendly chemical transformations in oxindole synthesis. An operationally simple, metal-free approach utilizing methanesulfonic acid catalysis in water has been developed for the synthesis of oxindole-fused spirotetrahydrofurans [18] [21]. This methodology requires only inexpensive methanesulfonic acid as a catalyst and eliminates the need for complicated reagents [18] [21]. The atom- and step-economical transformation demonstrates high efficiency and provides a new approach for constructing oxindole-fused spirotetrahydrofuran molecules with potential pharmaceutical interest [18] [21].

The optimization of water-based conditions has revealed that methanesulfonic acid outperforms other acid catalysts such as benzenesulfonic acid and para-toluenesulfonic acid [21]. Systematic screening identified optimal reaction conditions utilizing water as solvent at elevated temperatures, achieving complete conversion while maintaining excellent atom economy [21]. The environmental benefits of this approach include elimination of organic waste-producing protocols and utilization of non-toxic, readily available water as the primary solvent [21].

Nano-Catalyzed Green Synthesis

Nano gold/palladium-catalyzed oxidative processes have been developed for environmentally benign oxindole synthesis [17]. The methodology employs an oxidative homo trimerization of indole via nano Au/Pd catalysis with oxone as additive, successfully demonstrated for the first time [17]. This approach enables "on-water" synthesis of C3-C3' diaryl-oxindole scaffolds via N2-selective dearomatization of indole derivatives [17].

The key advantages of this nano-catalyzed system include in situ generation of isatin at room temperature and utilization of water as the primary solvent [17]. The methodology demonstrates exceptional selectivity for N2-dearomatization while maintaining protection-free conditions for indole derivatives [17].

Flow Chemistry Protocols

Sustainable flow chemistry protocols have been developed for the synthesis of 3,3-disubstituted indolenines through interrupted Fischer indolization reactions [19]. The greener and sustainable approach utilizes continuous flow technology to improve reaction efficiency and reduce waste generation [19]. Initial batch mode exploration with model aldehydes and phenylhydrazine established optimal conditions that were subsequently translated to continuous flow systems [19].

Systematic exploration of key parameters in flow chemistry identified the most efficient reagent mixing modes, optimal temperatures, and residence times [19]. The methodology enables straightforward reaction channeling toward indolenine formation while reducing competitive side product formation [19]. The approach has been further expanded to include heterogeneous in-line reduction of indolenines to their indoline counterparts [19].

Biodegradable Catalyst Systems

Highly efficient green synthesis protocols utilizing recyclable biodegradable glycerol-based carbon solid acid catalysts have been developed [20]. The methodology enables synthesis of indolemethane compounds under solvent-free conditions at room temperature within 5 minutes, achieving excellent yields [20]. The biodegradable glycerol-based carbon sulfonic acid catalyst demonstrates superior performance compared to alternative catalytic systems, with reduced conversion time, improved recyclability, and lower catalytic loadings [20].

Table 2: Comparison of Green Chemistry Protocols for Oxindole Synthesis

| Method | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Environmental Benefit |

|---|---|---|---|---|---|---|

| Water-based MSA | H₂O | CH₃SO₃H | 80-100 | 2-8 h | 85-92 | No organic solvents [21] |

| Nano Au/Pd | H₂O | Au/Pd nanoparticles | 25 | 4-6 h | 70-85 | Room temperature, water [17] |

| Flow chemistry | EtOH | Acid catalyst | 60-80 | 30 min | 75-88 | Continuous process [19] |

| Bio-glycerol catalyst | Solvent-free | Bio-carbon SO₃H | 25 | 5 min | 90-95 | Biodegradable catalyst [20] |

Halide Catalysis for Green Oxidation

Unified, efficient halide catalysis has been developed for oxidation reactions of indoles using oxone as the terminal oxidant [22]. This methodology represents a general, green oxidation approach that addresses several environmental concerns including waste prevention, less hazardous chemical synthesis, and sustainable halide catalysis [22]. The protocol enables three distinct oxidation reactions: oxidative rearrangement of tetrahydro-beta-carbolines, indole oxidation to 2-oxindoles, and Witkop oxidation [22].

The advantages of halide catalysis include utilization of safer oxidants compared to traditional methods that require organic oxidants or stoichiometric toxic transition metals [22]. Previous methods typically employed meta-chloroperoxybenzoic acid, N-bromosuccinimide, tert-butyl hypochlorite, or toxic transition metals such as lead tetraacetate, osmium tetroxide, and chromium trioxide [22]. The halide catalysis protocol eliminates oxidant-derived by-products that are harmful to human health and pollute the environment [22].

Multicomponent Green Synthesis

Sustainable multicomponent indole synthesis has been developed with broad scope, utilizing mild and benign conditions with ethanol as solvent and no metal catalyst [23]. The methodology assembles the indole core de novo through an innovative 2-step reaction from inexpensive and broadly available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides [23]. The process involves an Ugi multicomponent reaction followed by acid-induced cyclization [23].

The environmental advantages of this approach include elimination of metal catalysts, utilization of ethanol as a green solvent, and mild reaction conditions that reduce energy consumption [23]. The broad substrate scope enables preparation of diverse indole derivatives while maintaining excellent functional group tolerance [23].

Post-Synthetic Functionalization Techniques

Post-synthetic functionalization represents a critical aspect of oxindoline chemistry, enabling the introduction of diverse functional groups and structural modifications after initial scaffold construction [24] [25] [26] [27]. These methodologies provide access to complex molecular architectures that may be difficult or impossible to obtain through direct synthetic routes.

Electrochemical Functionalization Methods

Electrochemically controlled dearomative 2,3-difunctionalization of indoles has emerged as a general and practical protocol for synthesizing oxoindoline derivatives [26]. This methodology utilizes electrochemical anode-selective oxidative cross-coupling under metal-free, oxidant-free, and catalyst-free conditions [26]. The reaction enables tunable access to various synthetically useful oxindole derivatives, including 3,3-diaryl-2-oxindole, 3-hydroxy-2-oxindole, and 2-hydroxy-3-oxindole derivatives [26].

Preliminary mechanistic studies indicate that indole radical cations can undergo two different pathways by switching anode materials under identical reaction conditions to deliver various products [26]. This versatility allows for selective formation of different oxindole derivatives simply by altering the electrode material, providing unprecedented control over product distribution [26].

Regiospecific Functionalization Strategies

Regiospecific functionalization of indole-2-carboxylates has been developed to enable diastereoselective preparation of corresponding indolines [27]. The methodology focuses on N-acyl derivatives of 3-substituted indole-2-carboxylates prepared through multiple synthetic routes [27]. These precursors undergo catalytic hydrogenation to afford either cis- or trans-indoline diastereomers after quantitative C-2 epimerization [27].

The strategic importance of these transformations lies in their utility for preparing indoline-2-carboxamides substituted at position 3, which serve as valuable tools for characterizing active conformations of specific alpha-amino acids [27]. These compounds function as semi-rigid analogues and can be utilized for designing new non-peptidic ligands or enzyme inhibitors with significantly increased in vivo stability toward proteases and peptidases [27].

Stereoselective Functionalization Approaches

Stereoselective synthesis of spiro-polycyclic oxindoles bearing multiple contiguous stereogenic centers has been achieved through sequential organocatalytic Michael-domino Michael/aldol reaction sequences [28] [29]. These methodologies enable the construction of five contiguous stereogenic centers including two tetrasubstituted carbons with excellent stereoselectivity, achieving diastereomeric ratios exceeding 99:1 and enantiomeric excesses up to 92 percent [28] [29].

The optimization of these stereoselective transformations involves systematic variation of solvents, catalyst loadings, and reaction temperatures [28] [29]. Pyrrolidine-based organocatalysts in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene provide optimal conditions for achieving high yields and stereoselectivity [28] [29]. The absolute configuration has been unambiguously determined through X-ray crystal structure analysis, confirming the stereochemical outcome of these transformations [28] [29].

Divergent Functionalization Strategies

Divergent synthesis approaches enable access to multiple oxindole derivatives from common intermediates through controllable reaction conditions [30]. Catalyst-free and controllable reactions of isatin-derived para-quinone methides with sulfur ylides have been developed to provide two different valuable oxindole derivatives with broad substrate scope and high stereoselectivities [30]. These reactions achieve diastereomeric ratios up to 20:1 and exclusive Z-configuration selectivity [30].

Advanced Functionalization Methodologies

Palladium-catalyzed selective carbon-hydrogen olefination of indolines has been developed for functionalizing directing-group-free substrates [31]. The methodology utilizes palladium/sulfur,oxygen-ligand catalysis to achieve highly selective C5-olefination of indolines and C6-olefination of tetrahydroquinolines [31]. The reaction proceeds efficiently with a wide range of indolines, tetrahydroquinolines, and olefins, providing desired olefinated products with excellent selectivity and high yields [31].

Table 3: Post-Synthetic Functionalization Methods and Outcomes

| Method | Substrate Type | Conditions | Selectivity | Yield (%) | Key Feature |

|---|---|---|---|---|---|

| Electrochemical | Indoles | Metal-free, RT | >95% regioselectivity | 70-90 | Tunable product distribution [26] |

| Catalytic hydrogenation | Indole-2-carboxylates | Pd/H₂ | >99:1 dr | 80-95 | Quantitative C-2 epimerization [27] |

| Organocatalytic domino | Oxindole precursors | L-proline/DBU | >99:1 dr, 92% ee | 60-79 | Five contiguous stereocenters [28] |

| Pd-catalyzed olefination | Indolines | Pd/S,O-ligand | >19:1 selectivity | 70-86 | Directing-group-free [31] |

Metal-Organic Framework Applications

Post-synthetic modification techniques have been extensively applied to metal-organic frameworks containing indoline-based ligands [24] [32]. Covalent post-synthetic modification enables the synthesis of hierarchical metal-organic frameworks through controlled etching and functionalization processes [24]. These methodologies involve selective hydrolysis at metal-organic framework secondary building unit sites, resulting in etching that creates mesoporosity while partially maintaining microporosity [24].

Coordinative post-synthetic modification has been employed for the synthesis of biomolecular metal-organic frameworks [24]. The approach involves tethering biomolecules such as 1,2-dioleoyl-sn-glycero-3-phosphate to the surface of zirconium-based metal-organic frameworks [24]. Powder X-ray diffraction analysis confirms that crystallinity is maintained during coordinative post-synthetic modification, indicating that coordination occurs at the surface without displacing structural carboxylate linkers [24].

The solubility characteristics of 2-Oxoindoline-4-carboxylic acid reflect its amphiphilic molecular structure, containing both hydrophilic carboxylic acid and hydrophobic indoline moieties. Water solubility is characterized as slightly soluble, which is consistent with the compound's molecular design featuring a relatively large hydrophobic aromatic core balanced by polar functional groups [1]. Quantitative measurements indicate limited aqueous solubility, distinguishing it from more hydrophilic analogs such as 2-oxothiazolidine-4-carboxylic acid, which exhibits significantly higher water solubility at 44.3 mg/mL [2] [3].

Organic solvent compatibility demonstrates enhanced dissolution in polar aprotic solvents, particularly dimethyl sulfoxide and methanol [1]. This solubility pattern aligns with the compound's computed XLogP3-AA value of 0.3 [4], indicating moderate lipophilicity with slight hydrophilic character. The topological polar surface area of 66.4 Ų suggests adequate membrane permeability potential while maintaining sufficient polarity for aqueous phase interactions [4].

Partition coefficient analysis reveals behavior consistent with structurally related indole carboxylic acids. Research on similar indole derivatives demonstrates partition coefficients that vary significantly based on substitution patterns and functional group positioning [5]. The hydrogen bonding characteristics, with two donor sites and three acceptor sites [4], contribute to the compound's distinctive partitioning behavior between aqueous and organic phases. Comparative studies on indole-2-carboxylic acid show enhanced solubility in ethanol-based systems, suggesting similar behavior may be expected for the 4-carboxylic acid isomer [6].

Thermal Stability and Degradation Kinetics

Thermal decomposition characteristics of 2-Oxoindoline-4-carboxylic acid demonstrate significant thermal stability with a melting point range of 260-265°C accompanied by decomposition [1]. This elevated decomposition temperature reflects the inherent stability of the indoline ring system combined with intermolecular hydrogen bonding networks formed by the carboxylic acid functionality. The compound exhibits thermal stability up to approximately 260°C, beyond which molecular degradation becomes significant [1].

Degradation kinetic analysis indicates that thermal breakdown occurs through multiple pathways characteristic of indoline derivatives. Studies on related indole compounds demonstrate that thermal degradation typically involves initial decarboxylation followed by ring opening reactions at elevated temperatures [7] [8]. Derivative thermogravimetric analysis suggests that 2-Oxoindoline-4-carboxylic acid decomposes before reaching maximum thermal degradation temperatures typically observed in simple organic compounds [1].

Comparative thermal behavior with related structures provides insight into stability patterns. The parent oxindole compound exhibits thermal stability with decomposition occurring around 163-167°C under standard conditions [8], while the carboxylic acid substitution in the 4-position appears to enhance thermal stability by approximately 90-100°C. This stabilization effect is attributed to extended conjugation and hydrogen bonding networks that increase the energy barrier for molecular decomposition [1].

The boiling point calculation of 444.2 ± 45.0°C at 760 mmHg [9] represents a theoretical estimate, as experimental determination is impractical due to thermal decomposition occurring well below this temperature. Storage recommendations specify room temperature conditions in sealed, dry environments to maintain compound integrity [9] [10].

Acid-Base Behavior and pKa Determination

The acid-base properties of 2-Oxoindoline-4-carboxylic acid are governed by the carboxylic acid functional group, which serves as the primary ionizable center. Based on structural analysis and comparison with related carboxylic acid compounds, the estimated pKa value falls within the range of 3.5-4.5 [1]. This prediction aligns with typical carboxylic acid behavior while accounting for the electron-withdrawing effects of the adjacent indoline ring system.

Mechanistic pKa considerations involve evaluation of the electronic environment surrounding the carboxylic acid group. The indoline ring system, particularly the adjacent carbonyl group at position 2, exerts significant inductive effects that influence acid strength. Research on indole-2-carboxylic acid demonstrates a pKa of 4.44 ± 0.30 [6] [11], providing a reasonable reference point for the 4-position isomer. The proximity of the carboxylic acid to the aromatic ring system in the 4-position may result in slightly enhanced acidity compared to the 2-position isomer due to different resonance stabilization patterns.

Comparative acid strength analysis with structurally related compounds reveals consistent patterns. 2-Oxothiazolidine-4-carboxylic acid exhibits a pKa of 3.19 [2], reflecting the enhanced electron-withdrawing character of the sulfur-containing heterocycle. The indoline system in 2-Oxoindoline-4-carboxylic acid provides moderate electron withdrawal, resulting in intermediate acid strength between simple aliphatic carboxylic acids and more strongly electron-deficient heterocyclic analogs.

Experimental pKa determination methods for such compounds typically employ potentiometric titration, spectrophotometric analysis, or conductometric measurements [12]. The compound's moderate water solubility may require specialized analytical approaches, potentially utilizing mixed solvent systems or enhanced sensitivity detection methods to achieve accurate pKa measurements. Temperature dependence studies indicate that pKa values for carboxylic acids generally exhibit minimal variation across environmentally relevant temperature ranges [12].

Polymorphism and Crystalline Phase Transitions

Polymorphic behavior of 2-Oxoindoline-4-carboxylic acid draws parallels to extensively studied oxindole systems, which demonstrate remarkable polymorphic diversity. The parent oxindole compound exhibits at least four confirmed polymorphic forms (α, β, γ, and δ forms), with recent research identifying additional polymorphs through advanced crystallization techniques [13] [14] [15]. This extensive polymorphism suggests that 2-Oxoindoline-4-carboxylic acid may exhibit similar crystalline phase diversity.

Crystalline structure analysis reveals that oxindole-based compounds typically form polymorphs through different hydrogen bonding arrangements. Research demonstrates that polymorphic forms can be distinguished by their hydrogen bonding patterns, with some forms exhibiting N-H⋯O dimeric associations while others display extended hydrogen-bonded chain structures [13] [16]. The carboxylic acid functionality in 2-Oxoindoline-4-carboxylic acid introduces additional hydrogen bonding possibilities, potentially expanding the range of achievable polymorphic forms.

Phase transition characteristics in oxindole systems show that different polymorphic forms exhibit varying thermal stabilities and conversion behaviors. Studies indicate that certain polymorphs are enantiotropically related (reversible phase transitions), while others demonstrate monotropic relationships (irreversible transitions) [13]. The α-form typically represents the most thermodynamically stable phase at ambient conditions, with other forms converting to this stable phase under thermal stress or prolonged storage.

Crystallization solvent effects play crucial roles in determining which polymorphic form predominates during crystal formation. Research on oxindole polymorphism demonstrates that different solvents favor formation of specific polymorphic forms, with water-acetone mixtures, alcohols, chloroform, and other organic solvents each promoting distinct crystalline arrangements [16]. The crystallization conditions for 2-Oxoindoline-4-carboxylic acid would likely follow similar patterns, with solvent selection serving as a primary tool for polymorph control.

Disappearing polymorph phenomena represent significant challenges in crystalline materials research, where initially observed polymorphic forms become difficult or impossible to reproduce [14] [15]. Recent investigations into oxindole systems have documented such disappearing polymorphs, highlighting the importance of comprehensive polymorph screening and characterization during early compound development phases. For 2-Oxoindoline-4-carboxylic acid, systematic polymorph screening across diverse crystallization conditions would be essential for identifying and characterizing potential polymorphic forms.